Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
Brand Name: Vulcanchem
CAS No.: 7346-78-3
VCID: VC3761425
InChI: InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3
SMILES: CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Molecular Formula: C24H46O6
Molecular Weight: 430.6 g/mol

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester

CAS No.: 7346-78-3

Cat. No.: VC3761425

Molecular Formula: C24H46O6

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester - 7346-78-3

Specification

CAS No. 7346-78-3
Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
IUPAC Name 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate
Standard InChI InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3
Standard InChI Key RCGZRZBMXNWTFH-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Canonical SMILES CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC

Introduction

Chemical Identity and Structural Analysis

Molecular Identification

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is systematically named 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate under IUPAC nomenclature . Its structural identity is further defined by the following identifiers:

PropertyValueSource
CAS Registry Number7346-78-3
PubChem CID81803
SMILESCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
InChIKeyRCGZRZBMXNWTFH-UHFFFAOYSA-N

The compound’s architecture features a decanoate group (CH3(CH2)8COO\text{CH}_3(\text{CH}_2)_8\text{COO}-) esterified to a triethylene glycol spacer (O(CH2CH2O)3-\text{O}(\text{CH}_2\text{CH}_2\text{O})_3-), which is further linked to an octanoyl moiety (CH3(CH2)6CO\text{CH}_3(\text{CH}_2)_6\text{CO}-). This arrangement creates a balanced hydrophobic-lipophilic balance (HLB), critical for its surfactant behavior.

Structural Features

The molecule’s amphiphilicity arises from its distinct regions:

  • Hydrophobic domain: The decanoate and octanoyl chains provide lipid solubility.

  • Hydrophilic domain: The triethylene glycol units enhance water compatibility through ether oxygen lone pairs .

X-ray crystallography and computational modeling reveal a flexible backbone, with the ethylene glycol spacer adopting gauche conformations to minimize steric strain . This conformational flexibility explains its efficacy in solubilizing nonpolar compounds in aqueous media.

Synthesis and Manufacturing

Reaction Mechanisms

The synthesis typically involves a two-step esterification process:

  • Octanoylation of triethylene glycol: Reacting octanoyl chloride with triethylene glycol under alkaline conditions yields 2-[2-(2-hydroxyethoxy)ethoxy]ethyl octanoate.

  • Decanoate esterification: The intermediate product is then treated with decanoic acid in the presence of H2SO4\text{H}_2\text{SO}_4 or p-toluenesulfonic acid as catalysts.

Decanoic Acid+Triethylene Glycol OctanoateH+Decanoic Acid, 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl Ester+H2O\text{Decanoic Acid} + \text{Triethylene Glycol Octanoate} \xrightarrow{\text{H}^+} \text{Decanoic Acid, 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl Ester} + \text{H}_2\text{O}

Optimization Parameters

Key factors influencing yield and purity include:

  • Temperature: Maintained at 60–80°C to balance reaction kinetics and side-product formation.

  • Catalyst loading: 1–2 mol% of acid catalyst ensures efficient protonation without excessive dehydration .

  • Solvent selection: Toluene or dichloromethane is used to azeotropically remove water, shifting equilibrium toward ester formation.

Industrial-scale production employs continuous-flow reactors to enhance mixing and heat transfer, achieving yields exceeding 85% .

Physicochemical Properties

The compound’s physical characteristics are critical for its handling and application:

PropertyValueSource
Density0.969 g/cm³
Boiling Point496.5°C at 760 mmHg
Flash Point207.5°C
LogP (Octanol-Water)~5.2 (estimated)

Its low volatility (evidenced by high boiling point) and moderate hydrophobicity (LogP ~5.2) make it suitable for long-term storage and emulsion stabilization . Solubility studies indicate miscibility with ethanol, acetone, and chloroform, but limited solubility in water (<0.1 mg/mL at 25°C).

Reactivity and Chemical Behavior

Ester Hydrolysis

The compound undergoes base-catalyzed hydrolysis in aqueous NaOH, yielding decanoic acid and triethylene glycol octanoate:

C24H46O6+2NaOHC8H15COONa+C10H19COONa+HO(CH2CH2O)3H\text{C}_{24}\text{H}_{46}\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_{8}\text{H}_{15}\text{COONa} + \text{C}_{10}\text{H}_{19}\text{COONa} + \text{HO}(\text{CH}_2\text{CH}_2\text{O})_3\text{H}

Reaction rates increase with temperature, but the ethylene glycol spacer confers steric protection, slowing hydrolysis compared to simpler esters.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 230°C, primarily via C-O bond cleavage in the glycol chain . This stability supports its use in high-temperature formulations, such as lubricant additives.

Industrial and Scientific Applications

Surfactant in Drug Delivery

The compound’s HLB (~12) enables micelle formation at critical concentrations of 0.5–1.0 mM, encapsulating hydrophobic APIs (e.g., paclitaxel) for enhanced bioavailability. Studies demonstrate a 40% increase in drug solubility compared to polysorbate-based surfactants.

Emulsion Stabilization

In cosmetics, it stabilizes oil-in-water emulsions at concentrations as low as 0.5% w/w, reducing interfacial tension from 32 mN/m to <5 mN/m . This efficacy stems from its branched structure, which prevents droplet coalescence.

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